

# Matenon (Mibolerone) chemical structure and properties

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## Compound of Interest

Compound Name: *Matenon*

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## Matenon (Mibolerone): A Comprehensive Technical Guide

### An In-depth Analysis of its Chemical Structure, Properties, and Biological Activity for Researchers and Drug Development Professionals

#### Introduction

**Matenon**, scientifically known as Mibolerone, is a potent synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1][2] Initially developed for veterinary use to control estrus in female dogs, its powerful androgenic and anabolic properties have made it a subject of interest in various research fields.[1][3] This technical guide provides a detailed overview of Mibolerone's chemical structure, physicochemical properties, mechanism of action, metabolic fate, and relevant experimental protocols, tailored for researchers, scientists, and professionals in drug development.

## Chemical Structure and Identification

Mibolerone is chemically designated as (7 $\alpha$ ,17 $\beta$ )-17-Hydroxy-7,17-dimethylestr-4-en-3-one.[2] Its structure is characterized by the foundational estrane steroid skeleton with key modifications that significantly enhance its biological activity.

Table 1: Chemical Identifiers for **Matenon** (Mibolerone)

Identifier	Value
IUPAC Name	(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one[2]
CAS Number	3704-09-4[2]
Chemical Formula	C <sub>20</sub> H <sub>30</sub> O <sub>2</sub> [2]
SMILES String	<chem>C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC--INVALID-LINK--C(C)O</chem> [2]
Synonyms	Cheque Drops, Dimethylnortestosterone (DMNT), U-10997[2][4]

## Physicochemical Properties

The physical and chemical characteristics of Mibolerone are crucial for its formulation, delivery, and interaction with biological systems.

Table 2: Physicochemical Properties of **Matenon** (Mibolerone)

Property	Value
Molecular Weight	302.45 g/mol
Appearance	White to off-white crystalline solid
Melting Point	168-171 °C
Solubility	DMSO: 5 mg/mL (warmed)
Half-life	Approximately 3 hours[4]

## Mechanism of Action and Biological Activity

Mibolerone exerts its effects primarily through its high-affinity binding to the androgen receptor (AR), acting as a potent agonist. This interaction initiates a cascade of cellular events leading to its pronounced anabolic and androgenic effects.

## Receptor Binding Affinity

Mibolerone exhibits a strong and selective binding to the androgen receptor, reportedly higher than that of metribolone.[2] It also demonstrates significant affinity for the progesterone receptor (PR), contributing to its complex biological profile.[5]

Table 3: Receptor Binding Affinity of Mibolerone

Receptor	Binding Affinity (Kd)	Notes
Androgen Receptor (AR)	1.5 nM (human prostate)[6]	Higher affinity than R1881 (metribolone)[6]
Progesterone Receptor (PR)	5.9 nM (human prostate), 1.1 nM (rabbit uterus)[6]	Potent progestogenic activity

## Anabolic and Androgenic Activity

Mibolerone is recognized for its exceptionally high anabolic and androgenic potency.

Table 4: Anabolic and Androgenic Ratio of Mibolerone

Steroid	Anabolic Rating	Androgenic Rating
Mibolerone	590	250
Testosterone	100	100

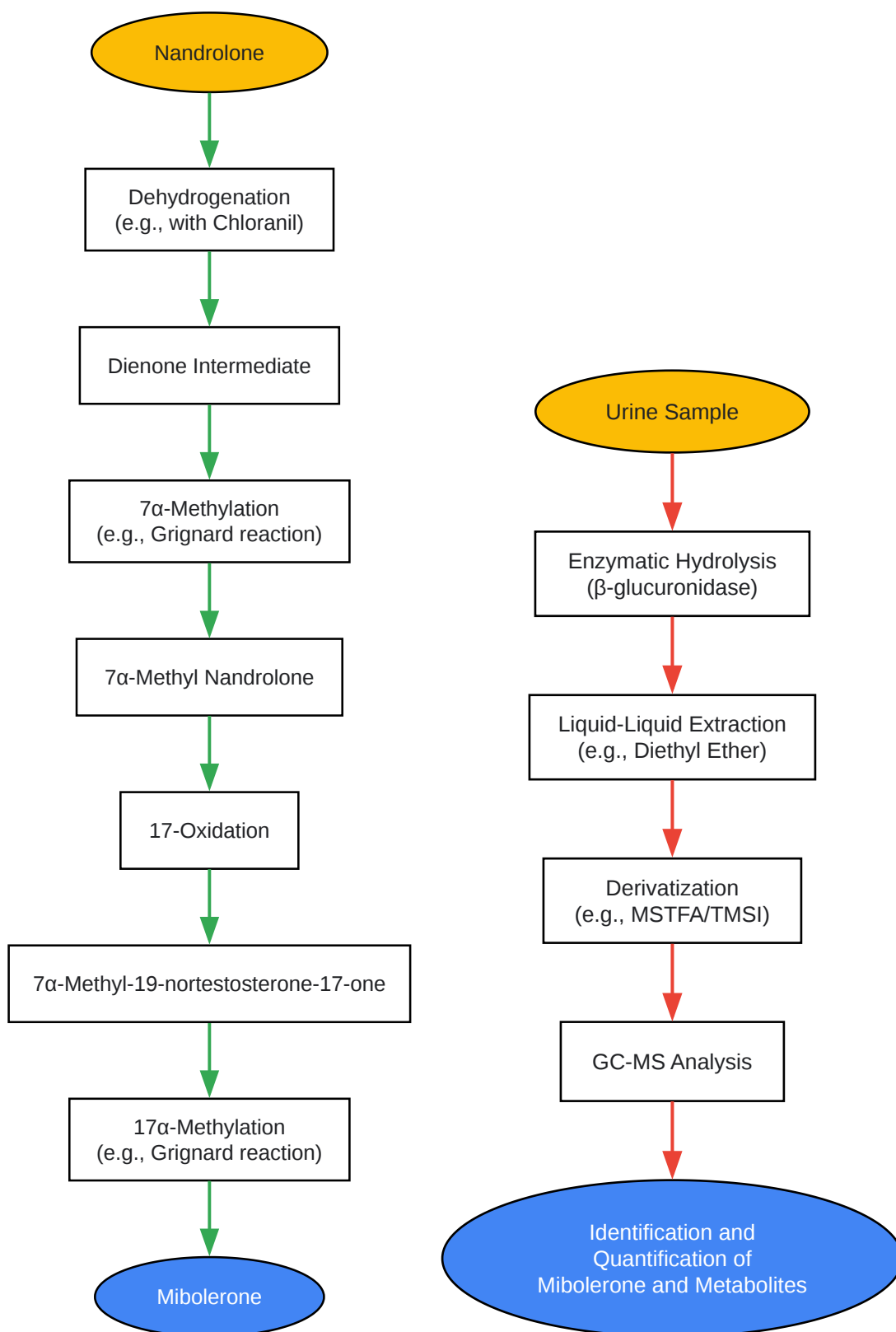
Relative to Testosterone (Testosterone = 100).[7]

## Signaling Pathway

Upon binding to the androgen receptor in the cytoplasm, Mibolerone induces a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated

receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, resulting in the synthesis of proteins that mediate the physiological effects of androgens.[8]





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